(2S,6S)-2,6-dimethylmorpholin-3-one

Asymmetric Catalysis Epoxidation Organocatalysis

Sourcing the wrong diastereomer of 2,6-dimethylmorpholin-3-one (e.g., the (2R,6S)-isomer CAS 117465-50-6 or racemic CAS 93240-61-0) compromises enantioselectivity in asymmetric catalysis. The (2S,6S)-isomer (CAS 117465-51-7) is the validated precursor for α,α-dimethylmorpholinone ketone catalysts that deliver up to 97% ee in asymmetric epoxidation of trans- and trisubstituted olefins. • Stereochemically defined (2S,6S) configuration ensures reproducibility with literature protocols. • Available in 97-98% purity; each lot verified by CAS 117465-51-7. • Ships ambient; for R&D use only.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
Cat. No. B13037735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,6S)-2,6-dimethylmorpholin-3-one
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCC1CNC(=O)C(O1)C
InChIInChI=1S/C6H11NO2/c1-4-3-7-6(8)5(2)9-4/h4-5H,3H2,1-2H3,(H,7,8)/t4-,5-/m0/s1
InChIKeyCJOJYCRMCKNQNN-WHFBIAKZSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2S,6S)-2,6-Dimethylmorpholin-3-one Procurement Guide: CAS 117465-51-7, Purity & Stereochemical Specifications


(2S,6S)-2,6-Dimethylmorpholin-3-one (CAS 117465-51-7) is a chiral morpholin-3-one derivative with a defined (2S,6S) stereochemical configuration . This compound is a key heterocyclic building block in asymmetric synthesis and pharmaceutical intermediate applications [1]. It is commercially available in research-grade purities of 97% to 98% , with the CAS number 117465-51-7 unequivocally identifying the (2S,6S) stereoisomer, distinguishing it from other diastereomers such as the (2R,6S)-isomer (CAS 117465-50-6) .

Sourcing Risk Analysis: Why Alternative 2,6-Dimethylmorpholin-3-one Diastereomers Cannot Replace (2S,6S)-2,6-Dimethylmorpholin-3-one


The procurement of (2S,6S)-2,6-dimethylmorpholin-3-one (CAS 117465-51-7) for asymmetric synthesis or chiral derivatization requires strict stereochemical fidelity. Substitution with its diastereomer, (2R,6S)-2,6-dimethylmorpholin-3-one (CAS 117465-50-6), or the achiral racemic mixture (CAS 93240-61-0) introduces different spatial orientations of the methyl and carbonyl groups . In asymmetric catalysis, the stereochemistry of the catalyst scaffold directly dictates the enantioselectivity of the target reaction; the (2S,6S) configuration is a key structural feature of the α,α-dimethylmorpholinone ketone catalysts that achieve enantioselectivities up to 97% ee [1]. Using a different diastereomer can lead to divergent or reduced enantioselectivity and unpredictable outcomes in chiral recognition processes. Therefore, unambiguous verification via CAS number is essential for ensuring experimental reproducibility and achieving desired asymmetric outcomes .

Quantitative Differentiation of (2S,6S)-2,6-Dimethylmorpholin-3-one: Catalyst Precursor Performance & Sourcing Metrics


Enantioselectivity Benchmark: α,α-Dimethylmorpholinone Ketone vs. Binaphthyl Ketone Catalyst in Asymmetric Epoxidation

The chiral ketone catalyst derived from the (2S,6S)-dimethylmorpholinone scaffold has been rigorously evaluated for asymmetric epoxidation of unfunctionalized olefins. It achieves a maximum enantioselectivity of 97% ee, demonstrating its high efficacy for trans- and trisubstituted olefins [1]. For comparison, a representative fluorinated binaphthyl ketone catalyst under comparable epoxidation conditions (trans-β-methylstyrene) achieved 86% ee [2]. This cross-study comparison highlights the potential for a 11 percentage point improvement in enantiomeric excess.

Asymmetric Catalysis Epoxidation Organocatalysis

Sourcing Purity Advantage: (2S,6S)-2,6-Dimethylmorpholin-3-one vs. Racemic Mixture Purity Grade

As a defined stereoisomer, (2S,6S)-2,6-dimethylmorpholin-3-one (CAS 117465-51-7) is commercially available at a certified purity of 97–98% . In contrast, the achiral racemic mixture, 2,6-dimethylmorpholin-3-one (CAS 93240-61-0), is sourced at a significantly lower purity of 91% . This 6–7 percentage point difference in purity reflects the greater synthetic effort and quality control required to produce a single enantiomer, which directly benefits downstream synthetic applications by minimizing impurities and side reactions.

Chemical Procurement Analytical Chemistry Synthetic Methodology

Structural Confirmation: (2S,6S)-2,6-Dimethylmorpholin-3-one as a Privileged Scaffold for Asymmetric Catalysis

The (2S,6S)-2,6-dimethylmorpholin-3-one scaffold provides a specific 3D spatial arrangement of the dimethyl and carbonyl groups, which is integral to the high performance of derived α,α-dimethylmorpholinone ketone catalysts. The unique stereochemistry contributes to distinct spiro and planar transition states that dictate the observed enantioselectivity (up to 97% ee) [1]. While no direct head-to-head comparison of the isolated lactam vs. other lactam scaffolds is available, the defined stereochemistry at both C2 and C6 positions is a prerequisite for this class of catalysts, distinguishing it from catalysts with different substitution patterns or stereochemistry.

Asymmetric Catalysis Computational Chemistry Reaction Mechanism

Evidence-Based Research Applications for (2S,6S)-2,6-Dimethylmorpholin-3-one (CAS 117465-51-7)


Asymmetric Epoxidation Catalyst Precursor: Achieving up to 97% ee in Olefin Functionalization

This specific stereoisomer is the direct precursor for synthesizing α,α-dimethylmorpholinone ketone catalysts, which have been demonstrated to catalyze the asymmetric epoxidation of trans- and trisubstituted olefins with up to 97% enantiomeric excess [1]. This application is particularly valuable in medicinal chemistry and natural product synthesis where high enantiopurity of epoxide intermediates is critical. The high ee obtained with this catalyst class offers a compelling advantage over alternative ketone catalysts, such as certain binaphthyl ketones which achieve lower ee (e.g., 86% ee) under comparable conditions [2].

Chiral Building Block for Synthesis of Biologically Active Heterocycles

(2S,6S)-2,6-Dimethylmorpholin-3-one serves as a versatile and stereochemically pure building block for constructing more complex chiral heterocycles [1]. The morpholin-3-one scaffold is a privileged structure in drug discovery, and the defined (2S,6S) stereochemistry allows for predictable and controlled introduction of chirality into drug candidates or chiral auxiliaries. Its high commercial purity (97–98%) ensures that subsequent synthetic steps are not compromised by impurities or incorrect stereoisomers, making it ideal for multistep syntheses of pharmaceutical intermediates and chiral ligands [2].

Replication and Optimization of Published High-Performance Asymmetric Methodologies

For academic and industrial laboratories aiming to reproduce or optimize the high-yielding, high-enantioselectivity epoxidation procedures reported by Shi and coworkers, sourcing the correct (2S,6S) stereoisomer (CAS 117465-51-7) is mandatory [1]. Substitution with other diastereomers or the racemic mixture will likely lead to divergent and inferior catalytic performance. Using this validated compound ensures experimental consistency with literature protocols and serves as a reliable starting point for reaction optimization campaigns.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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